

Phenamil Methanesulfonate Binding Site on the Epithelial Sodium Channel (ENaC): A Comparative Guide

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Compound of Interest

Compound Name: *Phenamil methanesulfonate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **phenamil methanesulfonate**'s binding characteristics to the epithelial sodium channel (ENaC) with other related blockers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to Phenamil and ENaC

The epithelial sodium channel (ENaC) is a crucial membrane protein responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon.^{[1][2]} Its activity is vital for maintaining sodium balance, blood volume, and blood pressure.^{[1][2]} Dysregulation of ENaC function is implicated in several diseases, such as Liddle's syndrome, a rare form of hypertension, and cystic fibrosis.^{[1][2]}

Phenamil is a potent analog of amiloride, a potassium-sparing diuretic that blocks ENaC.^[3] Due to its higher affinity and slower dissociation, phenamil is a valuable tool for characterizing the amiloride binding site on ENaC and for studies investigating the physiological roles of the channel. This guide delves into the specifics of phenamil's interaction with ENaC, comparing its binding affinity with other amiloride analogs and detailing the key amino acid residues that constitute its binding site.

Comparative Binding Affinities of ENaC Blockers

The potency of phenamil and its analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their equilibrium dissociation constant (K_d). The lower the value, the higher the affinity of the compound for the channel. The following table summarizes the binding affinities of phenamil, amiloride, and benzamil for ENaC as determined by electrophysiological measurements.

Compound	IC ₅₀ (nM) at -60 mV	IC ₅₀ (nM) at 0 mV	Reference
Phenamil mesylate	30.0 ± 4.0	20.0 ± 3.0	[1]
Amiloride	210.0 ± 20.0	130.0 ± 10.0	[1]
Benzamil	10.0 ± 1.0	8.0 ± 1.0	[1]
Phenamil	200	Not Reported	[3]
Benzamil	50	Not Reported	[3]

Note: IC₅₀ values can vary depending on the experimental conditions, such as membrane voltage.

Characterization of the Phenamil Binding Site

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the ENaC subunits that are critical for the binding of amiloride and its analogs, including phenamil. These studies strongly suggest a common binding pocket for this class of inhibitors located within the ion pore of the channel.

Key Amino Acid Residues:

Mutagenesis studies have identified a triad of residues in the extracellular domain of ENaC, near the outer pore, that are crucial for high-affinity amiloride binding. Mutations at these sites significantly decrease the binding affinity of amiloride and its derivatives.[4][5]

Subunit	Residue	Effect of Mutation to Cysteine	Reference
α	Ser583	~20-fold increase in amiloride Ki	[4][5]
β	Gly525	>1,000-fold increase in amiloride Ki	[4][5]
γ	Gly537	>1,000-fold increase in amiloride Ki	[4][5]

These findings indicate that these residues are integral to the amiloride binding site. The mutations increase the dissociation rate of the blockers, suggesting they destabilize the interaction between the drug and the channel.[4]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity and density of receptors for a specific ligand. In the context of phenamil, [³H]phenamil is often used as the radioligand.

Materials:

- Cell membranes or tissue homogenates expressing ENaC
- [³H]phenamil (radioligand)
- Unlabeled phenamil or amiloride (for determining non-specific binding)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

Procedure:

- Incubation: Incubate the membrane preparation with varying concentrations of [³H]phenamil in the binding buffer. For competition assays, a fixed concentration of [³H]phenamil is co-incubated with increasing concentrations of unlabeled competitor. A parallel set of tubes containing a high concentration of unlabeled ligand is used to determine non-specific binding.
- Separation: After reaching equilibrium, separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the K_d (dissociation constant) and B_{max} (maximum number of binding sites) or the K_i (inhibitory constant) for competitors.^[6]

Site-Directed Mutagenesis

Site-directed mutagenesis is used to alter specific amino acids in a protein to study their role in protein function, in this case, ligand binding.

Materials:

- Plasmid DNA containing the cDNA for the ENaC subunit of interest
- Mutagenic primers containing the desired nucleotide change
- High-fidelity DNA polymerase
- dNTPs

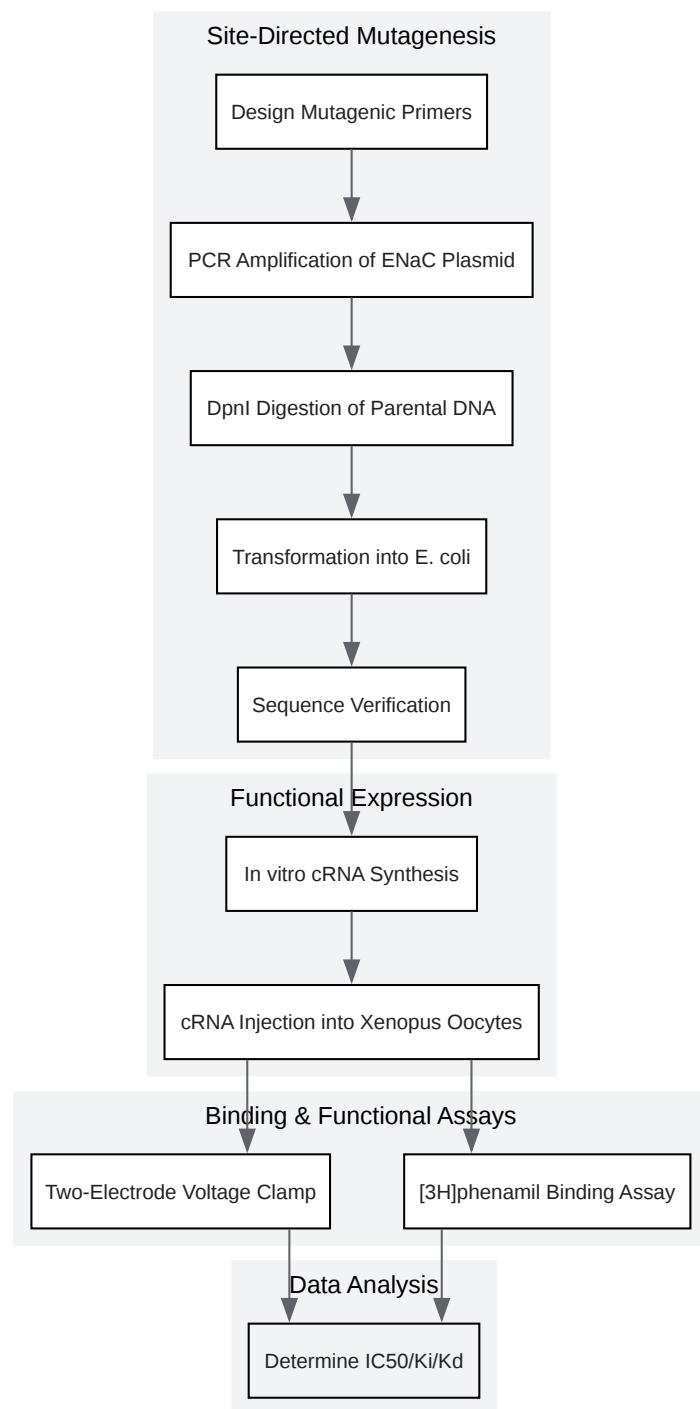
- DpnI restriction enzyme
- Competent E. coli for transformation
- Expression system (e.g., Xenopus oocytes or mammalian cells)

Procedure:

- Primer Design: Design primers that are complementary to the template DNA but contain a mismatch at the site of the desired mutation.
- PCR Amplification: Perform PCR using the mutagenic primers and the plasmid DNA as a template. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.
- DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thus degrading the parental template DNA and leaving the newly synthesized, unmethylated (mutated) plasmid intact.
- Transformation: Transform the DpnI-treated DNA into competent E. coli. The bacteria will replicate the mutated plasmid.
- Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.
- Functional Expression: Express the mutated ENaC subunits in a suitable system (e.g., inject the cRNA into Xenopus oocytes) and assess the effect of the mutation on phenamil binding and channel function using electrophysiological or radioligand binding assays.[\[5\]](#)

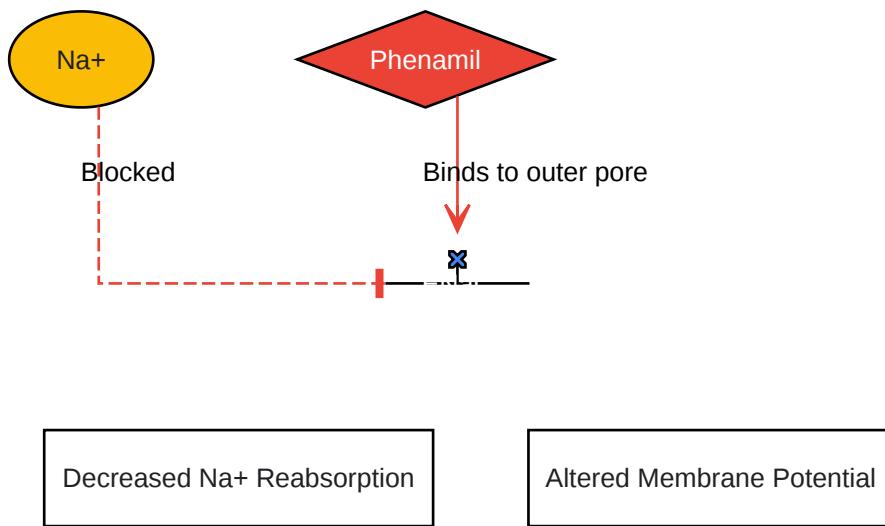
Visualizations

Experimental Workflow for Phenamil Binding Site Characterization

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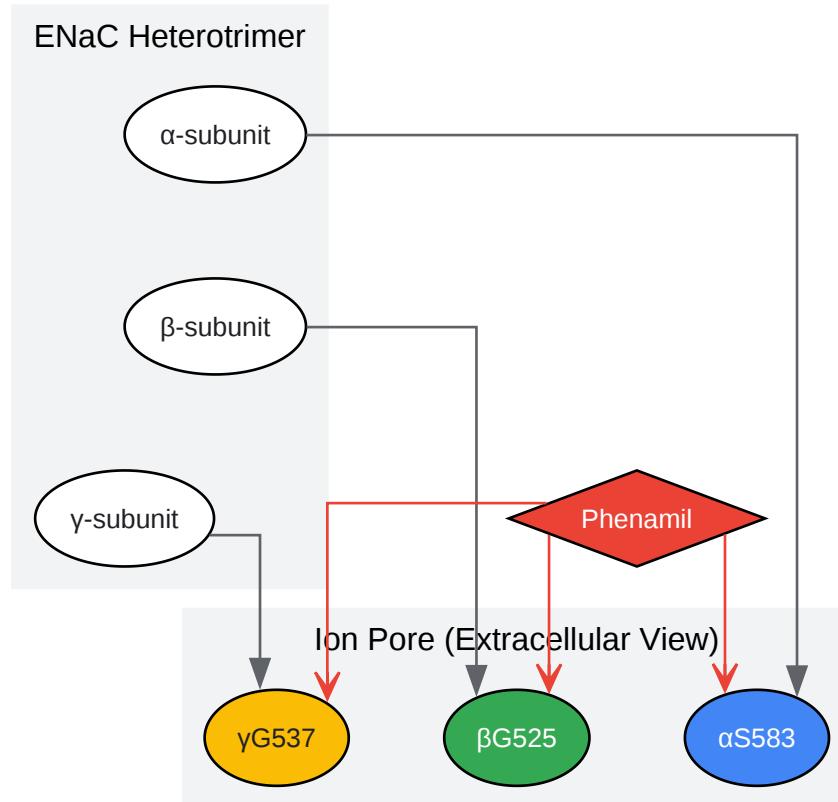
Workflow for ENaC binding site studies.

ENaC Regulation and Phenamil Blockade

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Effect of phenamil on ENaC function.

Putative Phenamil Binding Site in ENaC

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Key residues in the phenamil binding pocket.

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